3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride
Overview
Description
3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride is a halogenated piperidine derivative. This compound is of significant interest in scientific research, particularly in the study of sigma receptor interactions. Its unique structure, which includes both bromine and fluorine atoms, makes it a valuable tool in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-bromo-4-fluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation reactions could produce corresponding ketones or alcohols.
Scientific Research Applications
3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of sigma receptors and their role in cellular processes.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with sigma receptors. These receptors are involved in various cellular processes, including modulation of ion channels and regulation of neurotransmitter release. The compound binds to these receptors, influencing their activity and thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Fluorophenoxy)methyl)piperidine hydrochloride
- 3-((4-Bromo-2-fluorophenoxy)methyl)piperidine hydrochloride
Uniqueness
The presence of both bromine and fluorine atoms in 3-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride makes it unique compared to other similar compounds. This dual halogenation can influence its reactivity and binding affinity to sigma receptors, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
3-[(2-bromo-4-fluorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEFZWHWVZUOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-58-7 | |
Record name | Piperidine, 3-[(2-bromo-4-fluorophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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